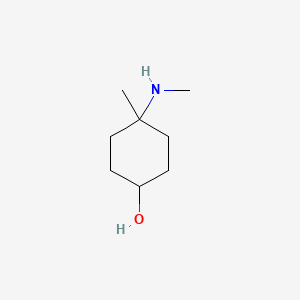

4-Methyl-4-(methylamino)cyclohexanol

Description

4-Methyl-4-(methylamino)cyclohexanol is a cyclohexanol derivative featuring both methyl and methylamino substituents at the 4-position of the cyclohexane ring. For instance, trans-4-(methylamino)cyclohexanol (CAS 22348-44-3) and 4-(dimethylamino)cyclohexanol (CAS 61168-09-0) share core structural similarities but differ in substituent groups and stereochemistry . These differences significantly influence physicochemical properties, biological activity, and industrial applications.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-methyl-4-(methylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-8(9-2)5-3-7(10)4-6-8/h7,9-10H,3-6H2,1-2H3 |

InChI Key |

TUGBVCSRSWFPHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(methylamino)cyclohexanol typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone.

Reductive Amination: Cyclohexanone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form 4-Methyl-4-(methylamino)cyclohexanone.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(methylamino)cyclohexanol can undergo various chemical reactions, including:

Reduction: The compound can be further reduced to form different derivatives depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: 4-Methyl-4-(methylamino)cyclohexanone.

Reduction: Various reduced derivatives depending on the conditions.

Substitution: Substituted cyclohexanol derivatives.

Scientific Research Applications

4-Methyl-4-(methylamino)cyclohexanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-4-(methylamino)cyclohexanol involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, altering their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic pockets within proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Cyclohexanols

trans-4-(Methylamino)cyclohexanol (CAS 22348-44-3)

- Structure: Trans configuration of methylamino and hydroxyl groups at the 4-position.

- Molecular Formula: C₇H₁₅NO.

- Applications : Used in pharmaceutical research, particularly in studies involving neurological targets due to its amine functionality .

4-(Dimethylamino)cyclohexanol (CAS 61168-09-0)

- Structure: Dimethylamino group replaces methylamino, increasing steric bulk and basicity.

- Molecular Formula: C₈H₁₇NO.

- Key Difference: Higher lipophilicity compared to mono-methylamino derivatives, affecting solubility and membrane permeability .

Ambroxol (trans-4-[(2,4-Dibromoanilino)methylamino]cyclohexanol)

- Structure: Additional 2,4-dibromoanilino group attached to the methylamino moiety.

- Key Difference: Bromine substituents enhance molecular weight (MW 378.1 g/mol) and alter receptor binding compared to simpler amino derivatives .

Methoxy-Substituted Cyclohexanol

4-Methoxycyclohexanol (CAS 18068-06-9)

- Structure: Methoxy group replaces methylamino substituent.

- Molecular Formula : C₇H₁₄O₂ (MW 130.19 g/mol).

- Applications : Intermediate in organic synthesis; used in fragrances and solvents.

- Key Difference: Lacks amine functionality, reducing basicity and hydrogen-bonding capacity compared to amino derivatives .

Hydroxymethyl Derivatives

Cyclohexanemethanol (CAS 100-49-2)

- Structure: Hydroxymethyl group replaces amino substituents.

- Molecular Formula : C₇H₁₄O (MW 114.19 g/mol).

- Applications : Solvent in paints and coatings; precursor to plasticizers.

- Key Difference: Higher volatility and lower polarity compared to amino-substituted analogs .

Dimeric and Polymeric Derivatives

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)

Parent Compound: Cyclohexanol (C₆H₁₁OH)

- Structure: Unsubstituted cyclohexanol.

- Molecular Formula : C₆H₁₂O (MW 100.16 g/mol).

- Applications : Industrial solvent, precursor to nylon-6/6, and intermediate in adipic acid production.

- Key Difference : Absence of substituents results in lower boiling point (161°C) and higher water solubility compared to substituted derivatives .

Comparative Data Table

*Estimated properties based on structural analogs.

Q & A

Q. What are the common synthetic routes for 4-methyl-4-(methylamino)cyclohexanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves starting from cyclohexanone derivatives, with key steps including reductive amination or nucleophilic substitution. For example, reducing 4-(methylamino)cyclohexanone hydrochloride (via NaBH₄ or catalytic hydrogenation) yields the alcohol derivative . Optimization of parameters (e.g., temperature, solvent, catalyst loading) can employ response surface methodologies like the Box-Behnken design to minimize experimental runs while maximizing yield .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and substituent positions, particularly H and C NMR. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl at ~3300 cm, amine N-H stretches at ~3400 cm). Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography resolves chair conformations of the cyclohexane ring, which influence reactivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) advise using personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection. Work should be conducted in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store the compound in a cool, dry, well-ventilated area away from oxidizers .

Advanced Research Questions

Q. How do catalytic systems influence the dehydrogenation of cyclohexanol derivatives to ketones, and what mechanistic insights exist?

- Methodological Answer : Copper-based catalysts (e.g., Sn-MgAl(CO) zeolites) promote dehydrogenation via monovalent Cu sites, which exhibit higher activity than metallic copper. Mechanistic studies using X-ray photoelectron spectroscopy (XPS) and IR of adsorbed CO reveal that Cu facilitates selective cyclohexanone formation, while metallic Cu drives side reactions like aromatization to phenol .

Q. What kinetic and spectroscopic tools are used to analyze photocatalytic oxidation of cyclohexanol derivatives?

- Methodological Answer : In situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy tracks reaction progress by monitoring C=O stretching (1713 cm) for cyclohexanone. Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies reaction stages, with the esterification step (~0.4738 s) being faster than initial alcohol activation (~0.0323 s) .

Q. How can researchers resolve contradictions in catalytic activity data for cyclohexanol derivatives?

- Methodological Answer : Discrepancies (e.g., varying catalyst performance) are addressed through controlled experiments isolating variables (e.g., oxidation state, support material). For copper catalysts, X-ray diffraction (XRD) and XPS differentiate Cu vs. Cu contributions. Multivariate statistical designs (e.g., Box-Behnken) identify significant factors (e.g., temperature, catalyst loading) and interactions .

Q. What chromatographic methods ensure purity analysis of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) separates impurities. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile byproducts. Purity thresholds (>95%) are validated using calibration curves against certified reference standards .

Q. How does stereochemistry impact the biological activity of this compound?

- Methodological Answer : The trans isomer often exhibits higher bioavailability due to reduced steric hindrance in binding to targets like enzymes or receptors. Comparative studies using enantiomerically pure samples (via chiral HPLC) and in vitro assays (e.g., enzyme inhibition) quantify stereochemical effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.